molecular formula C11H22N2O2 B1400901 1-Boc-3-(1-aminoethyl)pyrrolidine CAS No. 1367954-38-8

1-Boc-3-(1-aminoethyl)pyrrolidine

Cat. No.: B1400901
CAS No.: 1367954-38-8
M. Wt: 214.3 g/mol
InChI Key: IDQDGCULZZTIBP-UHFFFAOYSA-N
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Description

1-Boc-3-(1-aminoethyl)pyrrolidine is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases . These interactions can influence the catalytic activity of these enzymes, potentially altering the metabolic pathways in which they are involved. Additionally, tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate may bind to specific proteins, affecting their structure and function .

Cellular Effects

The effects of tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity and function . This binding may result in enzyme inhibition or activation, depending on the specific interaction. Additionally, tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate can modulate gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate may result in toxic or adverse effects, such as cellular damage or organ toxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for experimental studies.

Metabolic Pathways

Tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can influence metabolic flux and alter the levels of specific metabolites, thereby affecting the overall metabolic state of the cell . For example, this compound may interact with enzymes involved in amino acid metabolism, leading to changes in the production and utilization of amino acids . Understanding the metabolic pathways influenced by tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate is crucial for elucidating its biochemical effects.

Transport and Distribution

The transport and distribution of tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate within cells and tissues are important factors that determine its overall activity . This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . The distribution of tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate within tissues can also affect its efficacy and potential side effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate can influence its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Alternatively, tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate may be targeted to the nucleus, where it can modulate gene expression and other nuclear processes . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-3-(1-aminoethyl)pyrrolidine can be synthesized from di-tert-butyl dicarbonate and 3-aminopyrrolidine . The reaction typically involves the use of a solvent such as dichloromethane and may require the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(1-aminoethyl)pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate include:

    Oxidizing agents: Dess-Martin periodinane, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Boc-3-(1-aminoethyl)pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-3-(1-aminoethyl)pyrrolidine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8(12)9-5-6-13(7-9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQDGCULZZTIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367954-38-8
Record name tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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